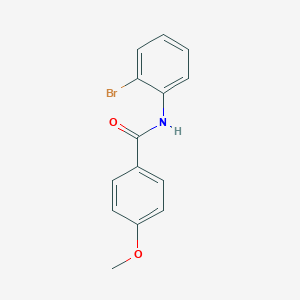

N-(2-bromophenyl)-4-methoxybenzamide

Description

Significance of Aromatic Amide Derivatives in Medicinal Chemistry and Materials Science

Aromatic amides are a cornerstone of modern chemistry due to their unique structural and chemical properties. numberanalytics.comnumberanalytics.com The amide bond is fundamental to biochemistry, forming the peptide links between amino acids that create proteins. solubilityofthings.com This inherent biological relevance has made the aromatic amide scaffold a privileged structure in drug discovery. pulsus.com

In medicinal chemistry , the amide group is a common feature in a vast number of pharmaceuticals. ajchem-a.com It can act as both a hydrogen bond donor and acceptor, allowing for strong and specific interactions with biological targets like enzymes and receptors. ajchem-a.com Aromatic amides are found in drugs with a wide range of applications, including as analgesics, anti-inflammatory agents, and anti-cancer therapeutics. numberanalytics.comresearchgate.net The aromatic rings of these molecules can be substituted with various functional groups to fine-tune their pharmacological properties, such as potency, selectivity, and metabolic stability. acs.org

In materials science , aromatic amides are the building blocks of high-performance polymers known as aramids. numberanalytics.com These materials, which include well-known products like Kevlar, exhibit exceptional tensile strength and thermal stability. libretexts.org This robustness is due to the rigid nature of the aromatic rings and the strong hydrogen bonding between the amide groups of adjacent polymer chains. libretexts.org The specific properties of these polymers can be tailored by altering the substitution patterns on the aromatic rings. numberanalytics.com

Overview of N-(2-bromophenyl)-4-methoxybenzamide as a Research Scaffold

A research scaffold is a core molecular structure that can be systematically modified to create a library of related compounds for screening in drug discovery or for developing new materials. acs.org While direct evidence of this compound being used as a research scaffold is not prominent in the literature, its structure suggests significant potential in this role.

The synthesis of such a compound would typically involve the reaction of 4-methoxybenzoyl chloride with 2-bromoaniline (B46623). nih.govnanobioletters.com This is a standard method for forming amide bonds. pulsus.comajchem-a.com

The key features that make this compound an interesting scaffold are:

The Amide Linkage: Provides structural rigidity and hydrogen bonding capabilities.

The 4-methoxybenzoyl group: The methoxy (B1213986) group is an electron-donating group that can influence the electronic properties of the molecule and can be a site for metabolic activity.

The 2-bromophenyl group: The bromine atom is a particularly useful functional group. It can be used as a handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki or Heck coupling), to attach more complex molecular fragments. Its position at the ortho position to the amide linkage can also induce specific conformational preferences in the molecule.

Derivatives of this scaffold could be synthesized to explore structure-activity relationships. For instance, replacing the bromine atom with other groups could probe the importance of this substitution for biological activity. Similarly, modifications to the methoxy group could alter the compound's solubility and electronic properties. Given the known biological activities of various substituted benzamides, it is plausible that derivatives of this compound could be investigated for a range of therapeutic applications.

Due to the lack of specific experimental data for this compound in the available literature, data tables for its physical and spectroscopic properties cannot be accurately provided. The data for isomeric compounds, such as N-(4-bromophenyl)-2-methoxybenzamide or N-(4-bromophenyl)-4-methoxybenzamide, are available but would not be scientifically accurate for the specified compound. sigmaaldrich.comuni.luuni.luchemeo.com

Structure

3D Structure

Properties

IUPAC Name |

N-(2-bromophenyl)-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO2/c1-18-11-8-6-10(7-9-11)14(17)16-13-5-3-2-4-12(13)15/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTLNOAWPGZGHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70409187 | |

| Record name | N-(2-bromophenyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349614-89-7 | |

| Record name | N-(2-bromophenyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Structure, Conformation, and Intermolecular Interactions

Influence of Functional Groups on Molecular Architecture

The molecular framework of N-(2-bromophenyl)-4-methoxybenzamide is significantly influenced by the electronic characteristics of the methoxy (B1213986) and bromine substituents attached to the phenyl rings.

Crystallographic Insights and Supramolecular Assembly

A predominant feature in the crystal packing of N-substituted benzamides is the formation of hydrogen bonds involving the amide N-H donor and a suitable acceptor, most commonly the carbonyl oxygen. nih.gov This often leads to the formation of chains or dimers. nih.govmdpi.com For example, in the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, a strong intramolecular hydrogen bond of the N-H···O type is observed. researchgate.net In other related structures, intermolecular N-H···O hydrogen bonds are the primary drivers of the supramolecular assembly, leading to the formation of well-defined motifs like chains or R²₂(8) dimers. nih.gov The packing of these molecules can also be influenced by weaker interactions such as C-H···O, C-H···π, and π-π stacking interactions. google.comresearchgate.netacs.org

The nature and position of substituents on the phenyl rings play a critical role in directing the supramolecular assembly. The bromine atom in this compound can participate in halogen bonding (Br···O or Br···N interactions), which are recognized as significant directional forces in crystal engineering. nih.gov The methoxy group, while primarily an electron-donating group, can also act as a weak hydrogen bond acceptor through its oxygen atom. mdpi.com The interplay of these various non-covalent interactions, including hydrogen bonds, halogen bonds, and van der Waals forces, dictates the final crystal packing and the resulting macroscopic properties of the solid. google.comresearchgate.net

Spectroscopic Characterization Techniques

The structural elucidation of this compound and related compounds relies on a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy: This technique is instrumental in identifying the characteristic functional groups. For benzamide (B126) derivatives, the N-H stretching vibration typically appears in the region of 3300-3500 cm⁻¹, while the C=O stretching of the amide is observed around 1630-1680 cm⁻¹. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts of the aromatic protons are influenced by the electronic effects of the methoxy and bromine substituents. The amide proton (N-H) typically appears as a broad singlet in the ¹H NMR spectrum. mdpi.comresearchgate.net

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. researchgate.net

The following table summarizes typical spectroscopic data for related benzamide structures:

| Spectroscopic Technique | Characteristic Feature | Typical Range/Value | Reference Compound Example |

| IR Spectroscopy | N-H Stretch | 3294–3524 cm⁻¹ | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives |

| C=O Stretch | 1614–1692 cm⁻¹ | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | |

| ¹H NMR Spectroscopy | Amide N-H Proton | δ ≈ 8-12 ppm | N-(2-(4-Bromophenyl)-2-oxoethyl)-N-(4-ethylphenyl)-4-methoxybenzamide |

| Methoxy Protons | δ ≈ 3.9 ppm | N-(2-(4-Bromophenyl)-2-oxoethyl)-N-(4-ethylphenyl)-4-methoxybenzamide | |

| Mass Spectrometry | Molecular Ion Peak (M+) | Corresponds to Molecular Weight | N-{[(4-bromophenyl)amino]carbonothioyl}benzamide |

Spectroscopic Analysis of this compound Currently Lacks Published Data

A thorough review of available scientific literature and chemical databases reveals a significant gap in the experimental data for the compound this compound. Despite its well-defined structure, specific details regarding its spectroscopic characterization through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are not present in published resources.

The user's request for an article focusing solely on the chemical compound "this compound" with a detailed analysis under the sections of NMR, FTIR, and Mass Spectrometry cannot be fulfilled at this time due to the absence of requisite scientific data. Searches for this specific molecule did not yield any experimental spectra or characterization results. While data exists for various isomers, such as N-(4-bromophenyl)-4-methoxybenzamide and N-(4-bromophenyl)-2-methoxybenzamide, using such information would be scientifically inaccurate and would not pertain to the subject compound.

Further research and publication by the scientific community are required to elucidate the molecular structure, conformation, and intermolecular interactions of this compound through these standard analytical techniques. Until such data becomes available, a detailed and accurate article on its spectroscopic properties cannot be constructed.

Computational Studies and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By modeling the electron density, DFT calculations can accurately predict a wide range of molecular properties for N-(2-bromophenyl)-4-methoxybenzamide.

Geometry optimization calculations using DFT determine the most stable three-dimensional arrangement of atoms in the this compound molecule, corresponding to its minimum energy state. This process yields precise information on bond lengths, bond angles, and dihedral angles. These optimized structural parameters are crucial for understanding the molecule's conformation and steric properties.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative) (Note: Specific experimental or fully calculated data for this exact compound is not readily available in the public literature. This table illustrates the type of data obtained from DFT geometry optimization.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | e.g., ~1.24 Å |

| C-N (amide) | e.g., ~1.36 Å | |

| C-Br | e.g., ~1.91 Å | |

| Bond Angle | O=C-N | e.g., ~122° |

| C-N-H | e.g., ~121° |

DFT calculations can predict the vibrational frequencies of this compound, which correspond to the characteristic stretching, bending, and torsional motions of its atoms. These theoretical frequencies can be correlated with experimental spectroscopic data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy. researchgate.net This correlation allows for a detailed assignment of the observed spectral bands to specific molecular vibrations. scispace.comresearchgate.net For example, the calculations can precisely identify the frequencies associated with the N-H stretch, the C=O stretch of the amide group, and the vibrations of the bromophenyl and methoxyphenyl rings. mdpi.com

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (Illustrative) (Note: This table illustrates how theoretical data is compared with experimental results. Specific data for this compound is required for actual values.)

| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | e.g., ~3400 cm⁻¹ | e.g., ~3350 cm⁻¹ |

| C=O Stretch | e.g., ~1690 cm⁻¹ | e.g., ~1675 cm⁻¹ |

| C-N Stretch | e.g., ~1350 cm⁻¹ | e.g., ~1340 cm⁻¹ |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. nih.govmdpi.com

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized, as it requires less energy for electronic excitation. nih.gov Conversely, a large energy gap indicates high stability and lower chemical reactivity. nih.gov Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is typically localized on the electron-rich methoxy-substituted phenyl ring, while the LUMO may be distributed across the amide linkage and the electron-withdrawing bromo-substituted ring.

Table 3: Quantum Chemical Parameters from HOMO-LUMO Analysis (Illustrative) (Note: This table shows typical parameters derived from frontier orbital analysis. Specific calculations are needed for this compound.)

| Parameter | Definition | Predicted Value |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | e.g., ~ -6.0 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | e.g., ~ -1.5 eV |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | e.g., ~ 4.5 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | e.g., ~ 2.25 eV |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. chemrxiv.org It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. researchgate.net The MEP map is a valuable tool for identifying the regions of a molecule that are prone to electrophilic and nucleophilic attack. researchgate.net

In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are located around electronegative atoms like the oxygen of the carbonyl group. These areas are rich in electrons and are susceptible to attack by electrophiles. Regions of positive potential (colored blue) are found around hydrogen atoms, particularly the amide N-H group, indicating electron-deficient areas that are attractive to nucleophiles. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule like this compound might interact with a biological macromolecule, such as a protein or enzyme. These methods are fundamental in drug discovery and molecular biology.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This technique is widely used to screen for potential drug candidates by estimating their binding affinity and interaction patterns with specific biological targets. researchgate.netunair.ac.id For this compound, docking studies could be performed against various enzymes or receptors implicated in disease to explore its potential therapeutic activity.

The simulation would place the molecule into the active site of a target protein and calculate a "docking score," which represents the binding free energy. A lower (more negative) score typically indicates a more favorable binding interaction. unair.ac.id The analysis also reveals specific intermolecular interactions, such as hydrogen bonds (e.g., involving the amide N-H or C=O groups), hydrophobic interactions with nonpolar amino acid residues, and halogen bonds involving the bromine atom. nih.govnih.gov These insights can guide the design of more potent and selective analogs.

Table 4: Illustrative Molecular Docking Results (Note: This table is a template showing how docking results would be presented. Actual data requires performing docking simulations against specific biological targets.)

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| e.g., Kinase (XXXX) | e.g., -8.5 | e.g., Lys72, Asp184 | Hydrogen Bond |

| e.g., Leu130, Val80 | Hydrophobic | ||

| e.g., Enzyme (YYYY) | e.g., -7.9 | e.g., Ser102, His57 | Hydrogen Bond |

Analysis of Binding Affinities and Modes of Interaction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein. This method is crucial for understanding the binding modes of benzamide (B126) derivatives and estimating their binding affinity. Studies on various substituted benzamides reveal that their interaction with protein active sites is often governed by a combination of hydrogen bonds, hydrophobic interactions, and, in the case of halogenated compounds, halogen bonds. tandfonline.comnih.gov

For instance, a structural study of two methoxyphenylbenzamide isomers, one of which is brominated, provides a valuable model for understanding the potential interactions of this compound. researchgate.net In this study, the analysis of the crystal structure revealed the presence of N–H–O and C–H–O hydrogen bonds, which are critical for the specific recognition and binding to protein residues. The amide group, a common feature in these compounds, frequently participates in hydrogen bonding with the protein backbone or specific amino acid side chains. researchgate.net

The binding affinity, often expressed as a docking score or binding free energy, is a measure of the strength of the interaction between the ligand and its target. For a series of benzamide analogues designed as FtsZ inhibitors, docking studies showed crucial hydrogen bond interactions with amino acid residues such as Val 207, Asn 263, and Leu 209. tandfonline.com The binding free energies for these inhibitors were further calculated using methods like the molecular mechanics/generalized born surface area (MM/GBSA) to provide a more quantitative measure of their affinity. tandfonline.com

The table below illustrates typical interactions observed in computational studies of benzamide derivatives, which can be extrapolated to predict the behavior of this compound.

| Type of Interaction | Interacting Groups on Ligand | Potential Interacting Residues on Protein |

| Hydrogen Bonding | Amide N-H, Carbonyl C=O, Methoxy (B1213986) O-CH3 | Asp, Glu, Asn, Gln, Ser, Thr, Backbone C=O and N-H |

| Halogen Bonding | Bromine atom | Carbonyl oxygen, Aromatic rings (e.g., Phe, Tyr, Trp) |

| Pi-Stacking | Phenyl rings | Phe, Tyr, Trp, His |

| Hydrophobic Interactions | Phenyl rings | Ala, Val, Leu, Ile, Met, Pro |

Validation of Docking Predictions through Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the predicted binding pose over time. MD simulations are crucial for validating the interactions predicted by docking and for understanding the conformational changes that may occur upon ligand binding. nih.gov

In a typical MD simulation study, the docked ligand-protein complex is placed in a simulated physiological environment (e.g., a water box with ions) and the movements of all atoms are calculated over a specific period, often in the nanosecond to microsecond range. tandfonline.com The stability of the complex is often evaluated by analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD profile suggests that the ligand remains in its binding pocket and the predicted binding mode is likely to be accurate. nih.gov

Halogen Bonding and Pi-Stacking Effects in Ligand-Target Recognition

The presence of a bromine atom and two phenyl rings in this compound suggests that halogen bonding and pi-stacking interactions play a significant role in its binding to biological targets.

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile, such as an oxygen or nitrogen atom, or the electron-rich pi-system of an aromatic ring. researchgate.net The bromine atom in this compound can form halogen bonds, which are increasingly recognized for their importance in drug design and molecular recognition. researchgate.net

A detailed structural analysis of a brominated methoxyphenylbenzamide isomer revealed the presence of Br–Br halogen bonds and C–Br–π molecular contacts. researchgate.net The study highlighted that the bromine atom plays a key role in interactions with protein residues. Depending on the geometry of the binding pocket, the bromine atom can interact through its electropositive region (the σ-hole) or its electronegative region (the π-hole), leading to different binding orientations and affinities. researchgate.net

The interplay of halogen bonding and pi-stacking can lead to highly specific and strong binding. For example, the bromine atom can form a halogen bond with a carbonyl oxygen of the protein backbone, while the phenyl rings can simultaneously engage in pi-stacking interactions with nearby aromatic residues, creating a network of non-covalent interactions that anchor the ligand in the binding site.

Below is a table summarizing the key non-covalent interactions involving the bromo and phenyl moieties, based on findings from related compounds.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Halogen Bond (Br···O) | C-Br | Carbonyl Oxygen (C=O) | ~3.0 - 3.5 | Directional interaction contributing to specificity and affinity. |

| Halogen Bond (C-Br···π) | C-Br | Aromatic Ring (e.g., Phe, Tyr) | ~3.5 - 4.0 | Interaction with electron-rich aromatic systems. |

| Pi-Stacking (π···π) | Phenyl Ring | Aromatic Ring (e.g., Phe, Tyr) | ~3.5 - 4.5 | Contributes to binding energy through van der Waals and electrostatic forces. |

Structure Activity Relationship Sar Studies of N 2 Bromophenyl 4 Methoxybenzamide and Its Derivatives

Design Principles for Modulating Biological Activity

The design of biologically active benzamide (B126) derivatives, including N-(2-bromophenyl)-4-methoxybenzamide, is guided by several key principles aimed at optimizing their interaction with specific biological targets. These principles often involve systematic modifications of the core benzamide scaffold to probe the chemical space and identify key structural features that govern activity.

A primary design strategy involves the strategic placement of substituents on both the N-phenyl ring and the benzoyl moiety. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact, lipophilic or hydrophilic—can profoundly influence the molecule's electronic properties, conformation, and ability to form crucial interactions with a target receptor or enzyme. For instance, the introduction of halogen atoms, such as the bromine in this compound, is a common tactic to enhance binding affinity through halogen bonding or to modulate metabolic stability.

Another important principle is the exploration of conformational constraints. By introducing rigidifying elements or groups that restrict the rotation of the amide bond, researchers can lock the molecule into a bioactive conformation, potentially leading to increased potency. The position of substituents also plays a critical role. Ortho, meta, and para substitutions on either aromatic ring can drastically alter the molecule's shape and the orientation of key functional groups, thereby affecting its fit within a binding pocket.

Furthermore, the concept of isosteric replacement is frequently employed. This involves substituting one atom or group of atoms with another that has similar physical or chemical properties. This approach can be used to fine-tune the compound's properties, such as solubility and membrane permeability, without significantly disrupting its interaction with the target.

Impact of Substituent Modifications on Efficacy and Selectivity

The efficacy and selectivity of this compound derivatives are highly sensitive to modifications of the substituents on the aromatic rings.

Substitutions on the N-phenyl Ring:

The presence and position of the bromine atom on the N-phenyl ring are significant determinants of biological activity. In related salicylanilide (B1680751) derivatives, which share the N-phenylamide core, halogenation has been shown to be important for antimicrobial activity. For instance, studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated their activity against various microorganisms. nih.gov The ortho-position of the bromine in this compound likely influences the torsional angle between the two aromatic rings, which can be a critical factor for target binding.

Replacing the bromine with other halogens (e.g., chlorine, fluorine) or with different electron-withdrawing or electron-donating groups would be expected to modulate activity. For example, in some benzamide series, electron-withdrawing groups have been found to be less tolerated at certain positions. acs.org The introduction of additional substituents on this ring could further refine the activity profile.

Substitutions on the Benzoyl Ring:

The 4-methoxy group on the benzoyl ring is an electron-donating group that can influence the electronic distribution of the entire molecule. Its presence can affect hydrogen bonding capabilities and interactions with the target. In various studies of benzamide derivatives, the methoxy (B1213986) group has been shown to be a favorable substituent for certain biological activities. For example, in a series of N-benzimidazole-derived carboxamides, methoxy and hydroxy substitutions were found to be important for their antiproliferative and antioxidative activities. nih.gov

Modification of the 4-methoxy group, for instance, by converting it to a hydroxyl group or replacing it with other alkoxy groups of varying chain lengths, would likely impact both the potency and the pharmacokinetic properties of the molecule. The position of this substituent is also crucial; moving the methoxy group to the ortho or meta position could lead to significant changes in biological activity due to altered steric and electronic effects.

The following table summarizes the potential impact of various substituent modifications on the efficacy of this compound derivatives, based on general principles observed in related compounds.

| Modification | Potential Impact on Efficacy | Rationale |

| N-phenyl Ring | ||

| Varying halogen at position 2 | Modulate activity | Halogen bonding potential and steric effects |

| Introducing other substituents | Enhance or decrease activity | Depends on electronic and steric properties |

| Benzoyl Ring | ||

| Altering the 4-alkoxy group | Modulate potency and pharmacokinetics | Affects solubility and binding interactions |

| Shifting the methoxy group | Significant change in activity | Alters molecular geometry and electronic effects |

| Introducing additional substituents | Fine-tune activity | Can improve target engagement |

Comparative Analysis with Structurally Related Benzamide Scaffolds

The structure-activity relationships of this compound can be further illuminated by comparing it with other structurally related benzamide scaffolds that have been investigated for various therapeutic purposes.

One relevant class of compounds is the salicylanilides, such as N-(2-bromo-phenyl)-2-hydroxy-benzamide. These compounds have been explored for their antimicrobial and anti-inflammatory properties. nih.gov The key difference lies in the 2-hydroxy group on the benzoyl ring instead of the 4-methoxy group. The intramolecular hydrogen bond formed by the 2-hydroxy group can significantly influence the conformation and biological activity, a feature absent in the 4-methoxy analog.

Another related scaffold is found in histone deacetylase (HDAC) inhibitors, where N-(2-aminophenyl)benzamides have shown promise. nih.gov In this case, the 2-amino group on the N-phenyl ring acts as a crucial zinc-binding group, a functional role that the 2-bromo substituent in this compound cannot fulfill. This highlights how a single substitution can completely alter the biological target and mechanism of action.

Furthermore, benzamides are also investigated as inhibitors of Mycobacterium tuberculosis. Structure-activity relationship studies on a series of benzamides as QcrB inhibitors revealed that substitutions at the C-5 position of the benzamide core were critical for activity. acs.org While the substitution pattern is different, these studies underscore the importance of systematic exploration of the benzamide scaffold to identify potent and selective agents.

The following table provides a comparative overview of this compound with other benzamide scaffolds.

| Benzamide Scaffold | Key Structural Feature(s) | Primary Biological Activity |

| This compound | 2-bromo on N-phenyl, 4-methoxy on benzoyl | (Hypothetical, based on related structures) Antimicrobial, Anti-inflammatory |

| Salicylanilides (e.g., N-(2-bromo-phenyl)-2-hydroxy-benzamide) | 2-hydroxy on benzoyl | Antimicrobial, Anti-inflammatory nih.gov |

| N-(2-aminophenyl)benzamides | 2-amino on N-phenyl | HDAC inhibition nih.gov |

| 5-substituted Benzamides | Various substituents at C-5 of benzoyl | Antitubercular (QcrB inhibition) acs.org |

This comparative analysis demonstrates that while the benzamide core is a versatile scaffold, the specific nature and positioning of substituents are paramount in determining the biological activity and therapeutic potential of its derivatives.

Biological Activities of this compound Remain Largely Uncharacterized in Publicly Available Research

An extensive review of scientific literature and research databases reveals a significant lack of specific data regarding the in vitro biological activities of the chemical compound this compound. Despite the user's request for a detailed article on its antimicrobial and anticancer properties, there is currently insufficient publicly available research to provide a thorough, informative, and scientifically accurate account as per the specified outline.

Efforts to gather data on the antimicrobial profile, including its efficacy against Gram-positive and Gram-negative bacteria and its Minimum Inhibitory Concentrations (MICs), did not yield specific results for this compound. While studies exist for structurally related benzamide and brominated compounds, this specific molecule does not appear to have been a direct subject of published antimicrobial investigations.

Similarly, a comprehensive search for its anticancer activity assessment proved fruitless. No specific studies detailing the inhibition of proliferation in cancer cell lines such as MCF7 (human breast adenocarcinoma) or A549 (human lung carcinoma) by this compound were found. Consequently, data on its in vitro cytotoxicity and corresponding IC50 values for these cell lines are not available in the reviewed literature.

Furthermore, investigations into the proposed mechanisms of action, such as the induction of apoptosis and cell cycle arrest, have not been specifically reported for this compound. Research into the mechanistic pathways of cancer cell death is common for novel compounds; however, this particular benzamide derivative has not been featured in such published studies.

While the broader class of benzamides has been a subject of medicinal chemistry research, the specific biological profile of this compound is not detailed in the accessible scientific domain. Therefore, constructing an article that adheres to the requested detailed outline with verifiable data is not possible at this time. Further empirical research is required to characterize the potential biological activities of this compound.

Biological Activities and Mechanistic Investigations in Vitro Studies

Antifungal Activity against Phytopathogenic Fungi and Yeast 6.4.1. Evaluation against Fusarium oxysporum, Sclerotinia sclerotiorum, and Saccharomyces cerevisiae 6.4.2. Determination of Minimum Inhibitory Concentrations (MICs)

Further research and publication of in vitro studies are required to determine the potential biological activities of N-(2-bromophenyl)-4-methoxybenzamide.

General Mechanistic Principles in Biological Systems

Extensive literature searches for in vitro biological activity data specifically for the chemical compound this compound did not yield specific studies detailing its mechanistic interactions with biological systems. Therefore, the following sections provide a general overview of the mechanistic principles observed for the broader class of benzamide (B126) derivatives, which may offer potential, though unconfirmed, insights into how this compound might interact with biological targets.

While no specific enzyme or receptor interactions have been documented for this compound, the benzamide scaffold is a common feature in many biologically active molecules that are known to interact with a variety of enzymes and receptors. Generally, benzamide derivatives can exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and α-glucosidase. The mechanism of such interactions often involves the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent bonds between the benzamide molecule and the active site of the enzyme, leading to a reduction in the enzyme's catalytic activity.

In the context of receptors, certain benzamide-containing compounds have been investigated as antagonists for receptors like the endothelin receptor and the androgen receptor. The binding of these molecules to the receptor can block the signal transduction pathway that is normally initiated by the endogenous ligand. For instance, some novel N-phenylbenzamide derivatives have been explored as antagonists of the human androgen receptor by targeting its activation function 2 (AF2) region.

It is important to reiterate that these are general activities of the broader benzamide class, and specific in vitro studies are required to determine if this compound interacts with any enzymes or receptors in a similar manner.

The binding affinity and selectivity of benzamide derivatives are significantly influenced by the nature and position of substituents on their aromatic rings. For this compound, key molecular features that would likely influence its biological interactions include the 2-bromo substituent on the phenyl ring and the 4-methoxy group on the benzamide moiety.

The bromine atom, being a halogen, can participate in halogen bonding, which is a non-covalent interaction that can contribute to the binding affinity of a ligand to a biological target. Its position at the ortho-position of the N-phenyl ring could also induce a specific conformation of the molecule, which may affect its ability to fit into a binding pocket.

The methoxy (B1213986) group at the para-position of the benzamide ring is an electron-donating group and can act as a hydrogen bond acceptor. This feature is often crucial for interaction with specific amino acid residues in the binding sites of enzymes and receptors. For example, in a series of 2-methoxybenzamide (B150088) derivatives that inhibit the Hedgehog signaling pathway, the methoxy group was found to form hydrogen bonds with key amino acid residues, contributing to the binding affinity.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Routes and Catalytic Systems

The advancement of organic synthesis provides a fertile ground for developing more efficient, scalable, and environmentally benign methods for producing N-(2-bromophenyl)-4-methoxybenzamide and a diverse library of its analogues. Future exploration in this area will likely concentrate on:

Transition-Metal Catalysis : Leveraging modern catalytic systems is crucial for the cost-effective and efficient synthesis of complex molecules. hilarispublisher.com Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, could be optimized for the amide bond formation or for late-stage functionalization of the aromatic rings. hilarispublisher.com These methods are known for their high functional group tolerance and mild reaction conditions, making them ideal for creating diverse compound libraries. hilarispublisher.com

Photoredox Catalysis : This emerging field uses visible light to facilitate a wide range of chemical transformations under gentle conditions. hilarispublisher.com Applying photoredox catalysis could open new pathways for C-H activation or the introduction of novel functional groups onto the core structure, which might be inaccessible through traditional thermal methods. hilarispublisher.com

Flow Chemistry : Continuous flow synthesis offers significant advantages over batch processing in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound would be a key step towards its potential large-scale production for extensive preclinical and clinical studies.

| Synthetic Strategy | Potential Advantages | Relevant Research Area |

| Palladium-Catalyzed Cross-Coupling | High efficiency, broad substrate scope, mild conditions. hilarispublisher.com | Library Synthesis, Analogue Development |

| Photoredox Catalysis | Access to novel chemical space, mild reaction conditions. hilarispublisher.com | Late-Stage Functionalization |

| Continuous Flow Chemistry | Enhanced safety, scalability, precise reaction control. | Process Chemistry, Scale-Up |

Advanced Structural and Spectroscopic Characterization

A deep understanding of the three-dimensional structure and electronic properties of this compound is fundamental to elucidating its mechanism of action. Future work should employ a suite of advanced analytical techniques:

Single-Crystal X-ray Diffraction : Obtaining a high-resolution crystal structure is the gold standard for unambiguously determining molecular geometry, conformation, and intermolecular interactions, such as hydrogen bonding. researchgate.net This information is invaluable for structure-based drug design and for understanding how the molecule might bind to a biological target.

Advanced NMR Spectroscopy : Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can confirm structural connectivity and provide insights into the molecule's solution-state conformation. Nuclear Overhauser Effect (NOE) studies can reveal through-space proximities of atoms, further defining its 3D shape in solution.

Computational Spectroscopy : Combining experimental data from IR, NMR, and mass spectrometry with theoretical calculations, such as Density Functional Theory (DFT), allows for a more detailed assignment of spectroscopic signals and a deeper understanding of the molecule's vibrational modes and electronic structure. researchgate.netscilit.com

| Characterization Technique | Information Gained | Application |

| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths/angles, intermolecular forces. researchgate.net | Structure-Based Design, Polymorphism Studies |

| 2D NMR Spectroscopy | Connectivity, solution-state conformation. | Structural Verification, Conformational Analysis |

| Mass Spectrometry | Molecular weight, fragmentation patterns. researchgate.net | Purity Assessment, Metabolite Identification |

| DFT-Assisted Spectroscopy | Detailed vibrational and electronic properties. scilit.com | In-depth Structural Elucidation |

Expansion of Computational Modeling to Predict Novel Activities

In silico methods are indispensable tools for accelerating the drug discovery process by predicting the properties and activities of new compounds. frontiersin.org For this compound, computational modeling can guide synthetic efforts and prioritize compounds for biological testing.

Quantitative Structure-Activity Relationship (QSAR) : By building mathematical models that correlate structural features of a series of analogues with their biological activity, QSAR studies can predict the potency of newly designed compounds. frontiersin.org Machine learning algorithms like support vector regression and random forests can be employed to create robust predictive models. frontiersin.org

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. Docking this compound into the active sites of various proteins can help identify potential biological targets and generate hypotheses about its mechanism of action.

ADMET Prediction : Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. researchgate.net Early-stage ADMET profiling helps in identifying and filtering out compounds with poor pharmacokinetic profiles, saving significant time and resources.

Diversification of SAR Studies for Enhanced Therapeutic Profiles

Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry, involving the systematic modification of a molecule to optimize its biological activity. nih.gov A comprehensive SAR campaign around the this compound scaffold would be a critical next step.

Future research should focus on systematically altering specific parts of the molecule:

The 2-bromophenyl Ring : Replacing the bromine atom with other halogens (F, Cl, I) or with electron-donating or electron-withdrawing groups could significantly impact binding affinity and metabolic stability.

The 4-methoxybenzamide (B147235) Moiety : The methoxy (B1213986) group's position and identity could be varied. Moving it to the ortho or meta position, or replacing it with other alkyl, alkoxy, or hydrogen-bond-donating groups, would probe its role in target engagement. nih.gov

The Amide Linker : While often conserved, subtle modifications to the amide bond, such as N-methylation or replacement with a bioisostere, could improve properties like cell permeability and resistance to hydrolysis.

These efforts would aim to create derivatives with improved potency, selectivity, and a more favorable therapeutic profile. nih.gov

| Molecular Modification Site | Example Substituents | Potential Impact |

| 2-bromophenyl Ring | -F, -Cl, -CF3, -CH3 | Potency, Selectivity, Metabolism |

| 4-methoxybenzamide Ring | -OH, -OCF3, -CN | Target Binding, Solubility |

| Amide Linker | N-methylation, Thioamide | Permeability, Metabolic Stability |

Investigation of Emerging Biological Targets and Disease Areas

The benzamide (B126) class of compounds is known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. ontosight.ai Given this precedent, this compound should be screened against a broad and diverse panel of biological targets.

Promising areas for investigation include:

Kinase Inhibition : Many kinase inhibitors feature substituted benzamide scaffolds. Screening against panels of kinases, such as Fibroblast Growth Factor Receptors (FGFRs), could reveal potential applications in oncology. nih.gov

Epigenetic Targets : Molecules targeting epigenetic regulators like histone deacetylases (HDACs) or deubiquitinating enzymes (DUBs) are of high interest in cancer therapy. nih.gov The structure of this compound could serve as a starting point for designing inhibitors of these targets.

Neurodegenerative Diseases : Certain benzamide derivatives have shown activity against targets relevant to neurodegeneration. Exploring its potential in this area, for example, by testing against enzymes like monoamine oxidase (MAO) or glycogen (B147801) synthase kinase 3 (GSK-3), could open new therapeutic avenues.

Development of this compound as a Lead Compound for Drug Discovery

A lead compound is a molecule that displays a desired biological activity and serves as the starting point for extensive optimization. technologynetworks.com this compound possesses the necessary characteristics to be considered a valuable lead structure.

The path forward involves an integrated drug discovery program where the strategies outlined above are pursued in parallel. technologynetworks.com Hits generated from broad biological screening (Section 7.5) would be validated, and their binding modes elucidated through structural biology and computational modeling (Sections 7.2 and 7.3). Guided by this information, medicinal chemists would design and synthesize new analogues (Sections 7.1 and 7.4) with the goal of optimizing the lead compound into a clinical candidate with a potent and specific biological effect and favorable drug-like properties.

Q & A

Basic: What synthetic routes are optimal for preparing N-(2-bromophenyl)-4-methoxybenzamide, and how can reaction yields be improved?

The compound is typically synthesized via amide coupling between 4-methoxybenzoyl chloride and 2-bromoaniline. Evidence from analogous syntheses (e.g., selenourea derivatives) highlights the use of acetone or chloroform as solvents under mild conditions (room temperature, 24–48 hours) . To maximize yields:

- Optimize stoichiometry (1.2:1 molar ratio of acyl chloride to amine).

- Use catalysts like DMAP (4-dimethylaminopyridine) to accelerate coupling.

- Monitor reaction progress via TLC or LC-MS to terminate before side reactions (e.g., hydrolysis of the acyl chloride).

Post-synthesis, extract with ethyl acetate and purify via recrystallization (ethanol/water) or silica gel chromatography (hexane:ethyl acetate gradient) .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.8–8.0 ppm) and methoxy groups (δ ~3.8 ppm). An amide proton (NH) may appear at δ ~8–10 ppm but is often broad due to hydrogen bonding .

- ¹³C NMR : Confirm carbonyl (C=O, δ ~165–170 ppm) and quaternary carbons (e.g., brominated aryl ring) .

- HRMS : Validate molecular weight (C₁₄H₁₀BrNO₂: [M+H]⁺ = 308.9974) and rule out impurities .

- IR Spectroscopy : Detect amide C=O stretch (~1640–1680 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Advanced: How can decomposition during purification of this compound derivatives be mitigated?

Decomposition during silica gel chromatography (e.g., diazido derivatives) may arise from acidic sites on silica or prolonged exposure to oxygen . Mitigation strategies include:

- Alternative Stationary Phases : Use neutral alumina or Florisil for pH-sensitive compounds.

- Low-Temperature Purification : Perform flash chromatography at 4°C to stabilize labile groups (e.g., azides).

- One-Pot Reactions : Bypass isolation of intermediates (e.g., in situ reduction of diazides to amines using trimethylsilane) .

- Analytical Monitoring : Use LC-MS to identify decomposition products and adjust conditions.

Advanced: How does pH influence the stability of this compound in biological assays?

Stability studies on benzamide conjugates (e.g., phosphoramide-linked oligonucleotides) show pH-dependent hydrolysis. At pH < 5.2, rapid cleavage occurs (~80% degradation in 24 hours), while pH 6.0–7.4 enhances stability (<20% degradation) . To evaluate stability:

- Incubation Assays : Incubate the compound in buffers (pH 4.5–7.4) at 37°C.

- Analytical Tools : Quantify degradation via HPLC or UPLC-MS.

- Stabilizers : Add cryoprotectants (e.g., trehalose) or use lyophilization for long-term storage.

Advanced: What crystallographic techniques resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Crystal Growth : Use slow evaporation (e.g., dichloromethane/hexane) to obtain high-quality crystals .

- Data Collection : Collect datasets at low temperature (e.g., 89 K) to minimize thermal motion .

- Refinement : Address disorder (e.g., bromine positional ambiguity) using SHELXL or Olex2 software. Compare bond lengths/angles with DFT-optimized structures .

Advanced: How can unexpected byproducts in the synthesis of this compound be identified and characterized?

Unexpected products (e.g., cyclization byproducts) may form due to reaction conditions or substituent effects . Analytical workflows:

- LC-MS/MS : Detect low-abundance impurities via fragmentation patterns.

- 2D NMR (COSY, HSQC) : Assign structures of complex byproducts (e.g., dihydroquinoline derivatives).

- Computational Chemistry : Use Gaussian or ORCA to model reaction pathways and identify plausible intermediates .

Advanced: What assays evaluate the biological activity of this compound against enzyme targets?

- Enzyme Inhibition : Perform kinetic assays (e.g., MMP-9/MMP-13 inhibition) using fluorogenic substrates (e.g., DQ-collagen) .

- Cellular Uptake : Use fluorescent probes (e.g., FITC conjugation) and confocal microscopy.

- Binding Affinity : Measure Kd via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

- SAR Studies : Modify substituents (e.g., methoxy to trifluoromethyl) and correlate with IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.